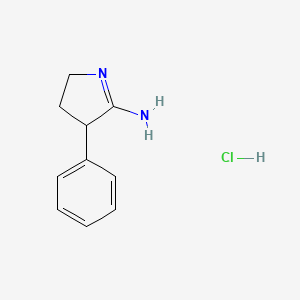
3-Phenylpyrrolidin-2-iminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyrrolidin-2-iminehydrochloride is a nitrogen-containing heterocyclic compound. The pyrrolidine ring, a five-membered ring with one nitrogen atom, is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets . The phenyl group attached to the pyrrolidine ring enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrrolidin-2-iminehydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of cost-effective and environmentally friendly reagents, such as air-stable copper salts and non-toxic oxidants like Oxone, is preferred to ensure sustainability and safety .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrrolidin-2-iminehydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones using oxidizing agents.
Reduction: Reduction of the imine group to form secondary amines.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxone, copper salts, and DMAP as additives.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like iodine for iodination reactions.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Secondary amines.
Substitution: Halogenated derivatives like 3-iodopyrroles.
Scientific Research Applications
3-Phenylpyrrolidin-2-iminehydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylpyrrolidin-2-iminehydrochloride involves its interaction with biological targets through its pyrrolidine ring. The compound can bind to enantioselective proteins, influencing their activity and leading to various biological effects . Molecular docking studies suggest that it may interact with specific enzymes, altering their function and contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different reactivity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological properties.
Uniqueness
3-Phenylpyrrolidin-2-iminehydrochloride is unique due to the presence of both the phenyl group and the imine functionality, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c11-10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,11,12);1H |
InChI Key |
CDHNJHYLPCMFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C1C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


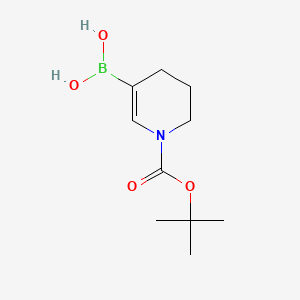

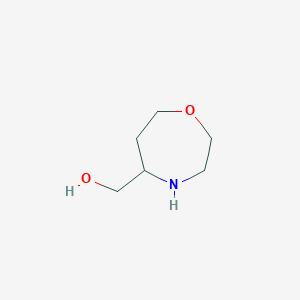
![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)

![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)
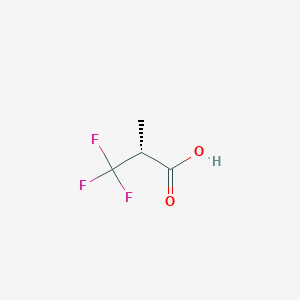

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
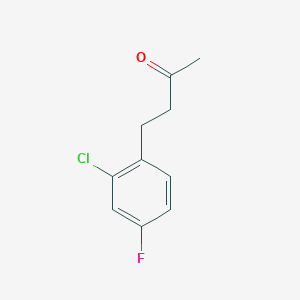
![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)
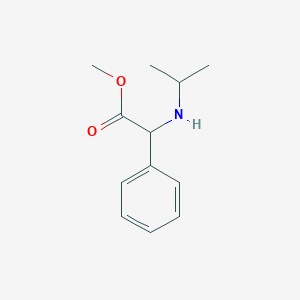
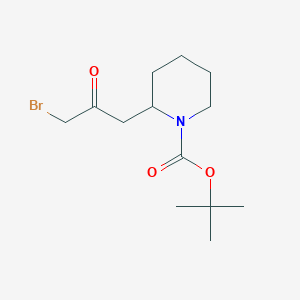
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
